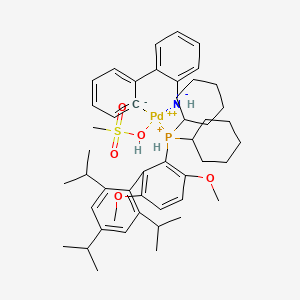
BrettPhosPdG3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
BrettPhosPdG3 is synthesized through a series of reactions involving the ligand BrettPhos and palladium(II) methanesulfonate. The synthesis typically involves the following steps:
Ligand Preparation: The ligand BrettPhos is synthesized by reacting 2-dicyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl with 2′-amino-1,1′-biphenyl.
Complex Formation: The ligand is then reacted with palladium(II) methanesulfonate to form the this compound complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
BrettPhosPdG3 primarily undergoes cross-coupling reactions, specifically Buchwald-Hartwig cross-coupling reactions. These reactions involve the formation of carbon-nitrogen bonds, which are essential in the synthesis of various organic compounds .
Common Reagents and Conditions
Reagents: Monosubstituted ureas, 1,2-dihaloaromatic systems, cinnamyl, crotyl, and allyl compounds.
Major Products
The major products formed from these reactions include benzimidazolones, [Pd(cinnamyl)(BrettPhos)]OTf, [Pd(crotyl)(BrettPhos)]OTf, and [Pd(allyl)(BrettPhos)]OTf .
Scientific Research Applications
BrettPhosPdG3 has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: This compound is instrumental in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
BrettPhosPdG3 functions as a precatalyst in Buchwald-Hartwig cross-coupling reactions. Upon activation, it forms a palladium-amido complex, which then undergoes reductive elimination to yield the active LPd(0) species, a methanesulfonate salt, and carbazole . This active species facilitates the formation of carbon-nitrogen bonds by coupling aryl halides with amines .
Comparison with Similar Compounds
BrettPhosPdG3 is part of a family of Buchwald precatalysts, including:
- XPhosPdG3
- RuPhosPdG3
- tButhis compound
- SPhosPdG3
- XantPhosPdG3
Uniqueness
This compound is unique due to its ability to accommodate very bulky ligands, its high stability, and its efficiency in forming active catalytic species with lower catalyst loadings and shorter reaction times .
Properties
Molecular Formula |
C48H67NO5PPdS+ |
|---|---|
Molecular Weight |
907.5 g/mol |
IUPAC Name |
dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide |
InChI |
InChI=1S/C35H53O2P.C12H9N.CH4O3S.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h19-25,27-28H,9-18H2,1-8H3;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
InChI Key |
ASZHREKEHVNFFW-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


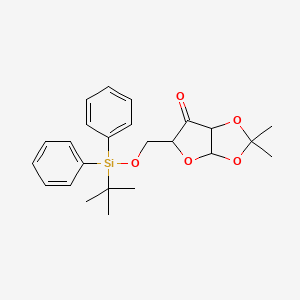

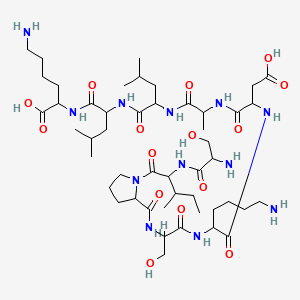

![4-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13386732.png)
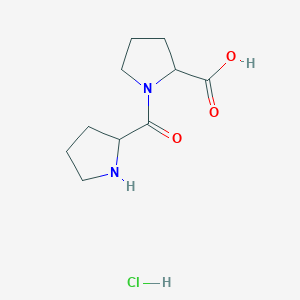
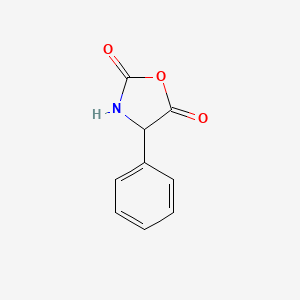
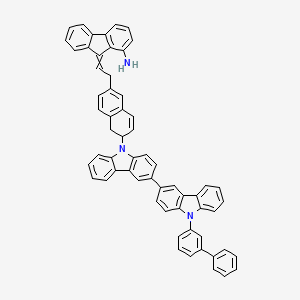
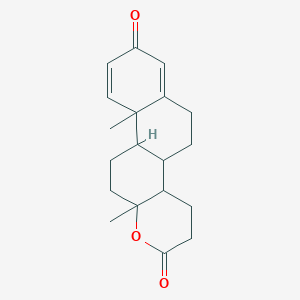
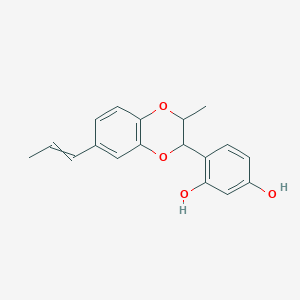
![12-[2-Cyclohexa-1,5-dien-1-yl-4-[4-(3,5-diphenylphenyl)-2-hexa-1,3,5-trien-3-yl-1,2-dihydro-1,3,5-triazin-6-yl]-6-phenylphenyl]-5-phenylindolo[3,2-c]carbazole](/img/structure/B13386778.png)
![17-Hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B13386780.png)
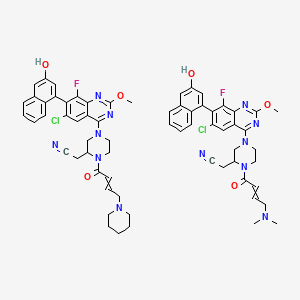
![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13386797.png)
